molecular formula C13H21N5 B11746462 5-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-3-amine

5-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-3-amine

Cat. No.: B11746462
M. Wt: 247.34 g/mol
InChI Key: QKEFSEGICQMPNF-UHFFFAOYSA-N
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Description

5-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-3-amine is a compound belonging to the pyrazole family. Pyrazoles are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazole derivatives typically involves the reaction of hydrazine with 1,3-diketones or their equivalents. For 5-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-3-amine, a common synthetic route involves the condensation of 1-methyl-3-pyrazolecarboxaldehyde with an appropriate amine under acidic or basic conditions . The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of pyrazole derivatives may involve continuous flow synthesis techniques to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain molecular targets. This makes it a valuable compound for developing targeted therapies and studying specific biochemical pathways .

Properties

Molecular Formula

C13H21N5

Molecular Weight

247.34 g/mol

IUPAC Name

5-methyl-1-(2-methylpropyl)-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C13H21N5/c1-10(2)9-18-11(3)7-13(16-18)14-8-12-5-6-17(4)15-12/h5-7,10H,8-9H2,1-4H3,(H,14,16)

InChI Key

QKEFSEGICQMPNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(C)C)NCC2=NN(C=C2)C

Origin of Product

United States

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